5-(1,3-oxazol-2-yl)furan-2-carboxylic acid
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Overview
Description
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid is a heterocyclic compound that features both oxazole and furan rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carboxylic acid with 2-amino-2-oxazoline in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole and furan derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole or furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce amino, hydroxyl, or alkyl groups .
Scientific Research Applications
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: This compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and furan rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-phenyl-1,3-oxazole and 4,5-dihydro-1,3-oxazole share structural similarities with 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2,5-dimethylfuran are structurally related.
Uniqueness
This compound is unique due to the presence of both oxazole and furan rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .
Properties
CAS No. |
106833-81-2 |
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Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-(1,3-oxazol-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11) |
InChI Key |
IWNZUIQGYNGFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C2=CC=C(O2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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